molecular formula C6H5Cl2N B050420 2,5-Dichloroaniline CAS No. 95-82-9

2,5-Dichloroaniline

Cat. No.: B050420
CAS No.: 95-82-9
M. Wt: 162.01 g/mol
InChI Key: AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Description

2,5-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the aniline ring. This compound is a colorless solid that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones. It is primarily used as an intermediate in the synthesis of dyes and pigments, including Pigment Yellow 10, which is commonly used for yellow road markings .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloroaniline can be synthesized through the hydrogenation of 1,4-dichloro-2-nitrobenzene. This process involves the reduction of the nitro group to an amino group under hydrogenation conditions .

Industrial Production Methods: An environmentally friendly alternative to traditional methods is the electrochemical synthesis of this compound. This method involves the cathodic reduction of 2,5-dichloronitrobenzene in a two-phase system, yielding high amounts of the free amine in one step. Optimal conditions include the use of a lead cathode in an aqueous-ethanolic solution of sulfuric acid, with the addition of zinc sulfate to increase yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium dichromate in aqueous hydrochloric acid.

    Reduction: Hydrogenation using a lead cathode in an aqueous-ethanolic solution of sulfuric acid.

    Substitution: 2-hydroxy-1-naphthaldehyde.

Major Products:

    Oxidation: Poly(this compound-co-aniline).

    Reduction: this compound.

    Substitution: N-[2-hydroxy-1-naphthylidene]this compound.

Comparison with Similar Compounds

2,5-Dichloroaniline is one of six isomers of dichloroaniline, each differing in the positions of the chlorine atoms on the aniline ring. The similar compounds include:

Uniqueness: this compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and applications. For example, its use in the synthesis of Pigment Yellow 10 highlights its distinct role in industrial applications .

Properties

IUPAC Name

2,5-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
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InChI Key

AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl
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Molecular Formula

C6H5Cl2N
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DSSTOX Substance ID

DTXSID6024967
Record name 2,5-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

235 °F (NTP, 1992), 139 °C
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none
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Density

1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 25 °C:
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Color/Form

Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER

CAS No.

95-82-9
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Melting Point

120 to 124 °F (NTP, 1992), 50 °C
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Synthesis routes and methods I

Procedure details

48.0 g of 1,4-dichloro-2-nitrobenzene, 2 g of Raney nickel (60%, aqueous), 1.5 g of formamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 12 bar and a temperature of 80° C. The hydrogenation time is 1 hour. 1,4-Dichloro-2-aminobenzene, 99.6% pure (analysed by gas chromatography), is obtained in quantitative yield.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

576 Parts of 2,5-dichloro-nitrobenzene and 300 parts of water were placed in a stirring apparatus and reacted in the same manner as described in Example 1 with 1,446 parts of a 36% sodium hydrogen sulfide solution at a temperature within the range of from 80° to 85°C. Then, the 2,5-dichloroaniline formed as by-product was separated by steam distillation. After cooling to 20°C 1,210 parts of sodium sulfite and 430 parts of xylene were successively added and the pH was adjusted at 6 at a temperature within the range of from 8° to 12°C during 3 to 4 hours with 550 parts of 30% hydrochloric acid while stirring. After precipitation and separation of the organic phase, the aqueous phase was stirred once with 174 parts of xylene. 4-Chloro-2-amino-thiophenol was isolated from the organic phase, combined by vacuum distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium hydrogen sulfide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloroaniline
Reactant of Route 2
2,5-Dichloroaniline
Reactant of Route 3
Reactant of Route 3
2,5-Dichloroaniline
Reactant of Route 4
Reactant of Route 4
2,5-Dichloroaniline
Reactant of Route 5
2,5-Dichloroaniline
Reactant of Route 6
2,5-Dichloroaniline
Customer
Q & A

A: The molecular formula of 2,5-dichloroaniline is C6H5Cl2N, and its molecular weight is 162.02 g/mol. []

ANone: Several spectroscopic techniques have been employed to characterize this compound, including:

  • Nuclear Quadrupole Resonance (NQR): Provides information about the electronic environment of chlorine atoms within the molecule. [] []
  • X-ray diffraction: Reveals the crystal structure and molecular geometry, including bond lengths and angles. []
  • Infrared (IR) Spectroscopy: Identifies functional groups and their vibrational modes. [] [] [] [] []
  • UV-Visible Spectroscopy: Provides information about electronic transitions within the molecule, particularly useful for studying tautomeric forms. []
  • ¹H NMR Spectroscopy: Determines the structure and environment of hydrogen atoms in the molecule. [] [] [] []
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule. [] []

ANone: this compound can be synthesized through various methods, including:

  • Hydrogenation of 2,5-dichloronitrobenzene: This method commonly employs catalysts like Urushibara nickel catalysts [], self-prepared catalysts [], polymer-stabilized Ru-Pt/γ-Al2O3 bimetallic catalysts [], and Pt/C catalysts under solvent-free conditions. []
  • Electrochemical Synthesis: This method provides an alternative approach for producing this compound. [] []
  • Diazotization of this compound: This process involves converting this compound to the corresponding diazonium compound and is a key step in synthesizing other valuable compounds like 2,5-dichlorophenol. [] []

ANone: Several factors influence the synthesis, including:

  • Catalyst Choice: The type of catalyst significantly impacts activity and selectivity. For instance, bimetallic catalysts like Ru-Pt/γ-Al2O3 exhibit synergistic effects, enhancing both conversion and selectivity compared to monometallic counterparts. []
  • Reaction Conditions: Parameters like temperature, pressure, solvent, and reaction time significantly impact yield and selectivity. For example, optimal conditions for hydrogenation using a self-prepared catalyst were determined to be 70-75°C and 0.7-0.8 MPa hydrogen pressure. []
  • Additives: The presence of additives like metal cations can impact catalytic activity and selectivity. Studies show that adding Sn4+ to a Ru-Pt/γ-Al2O3 catalytic system significantly improves both the conversion of 2,5-dichloronitrobenzene and the selectivity towards this compound. []
  • Dechlorination Inhibitors: During the hydrogenation of 2,5-dichloronitrobenzene, undesired dechlorination can occur. Using appropriate dechlorination inhibitors can effectively increase the selectivity for this compound. []

ANone: this compound serves as a key starting material in various applications, including:

  • Synthesis of Dicamba: It acts as a crucial intermediate in the production of dicamba, a widely used herbicide. [] []
  • Curing Agent for Polyurethanes: Condensation products of this compound with formaldehyde serve as curing agents in polyurethane production. []
  • Moth Repellent: this compound has been investigated as a potential moth repellent. []
  • Synthesis of Other Chemicals: It acts as a precursor for synthesizing various other chemicals, including 2,5-dichloro-1,4-phenylenediamine [] and derivatives with potential antimicrobial properties. []

A: Studies have demonstrated the acute toxicity of this compound to zebrafish, with a 96h LC50 of 5.23 mg/L. [] [] Furthermore, exposure of Carassius auratus (crucian carp) to this compound revealed significant impacts on antioxidant enzyme activities, suggesting potential for disrupting oxidative stress responses in aquatic organisms. []

A: While specific details on degradation pathways are limited within the provided research, its presence as a lipophilic organic pollutant in the German Bight [] highlights the importance of understanding its behavior and persistence in the environment. Further research is needed to investigate its degradation pathways, bioaccumulation potential, and long-term ecological effects.

ANone: Several analytical methods are employed for the detection and quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC): This technique allows for the separation and quantification of this compound in various matrices. []
  • Gas Chromatography (GC): Coupled with appropriate detectors, GC can determine the purity and quantify this compound in reaction mixtures. []
  • Spectrophotometry: This method can be used to quantify this compound based on its UV-Visible absorbance properties. []
  • Sorption-Chromatographic Determination: This technique can be used for the analysis of this compound in air samples. []

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